N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide
Description
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a phenoxy group, and a butanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-16(2)14(21)19(15(22)17-16)18-13(20)10-7-11-23-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKQTIQHXBNTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)CCCOC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide typically involves multiple steps. One common approach starts with the preparation of the imidazolidinone ring, followed by the introduction of the phenoxy group and the butanamide chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-4-phenoxybutanamide include:
- 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
